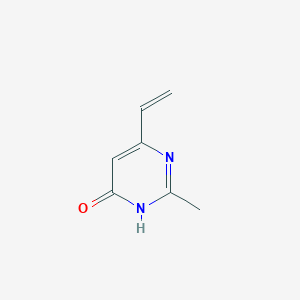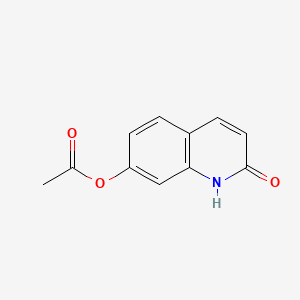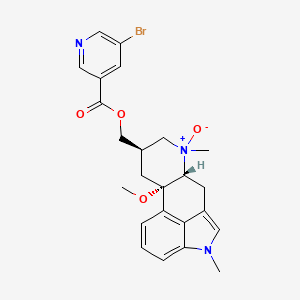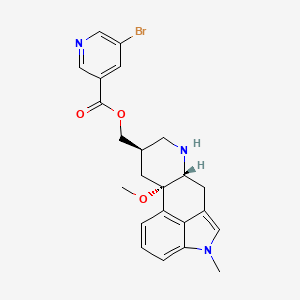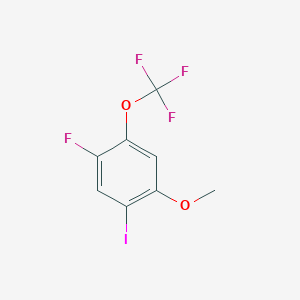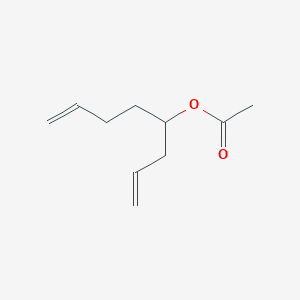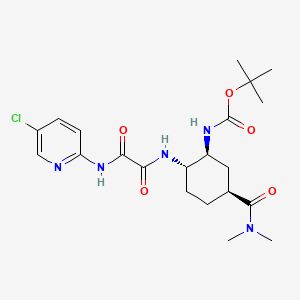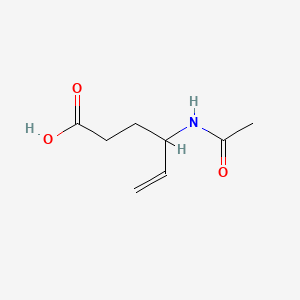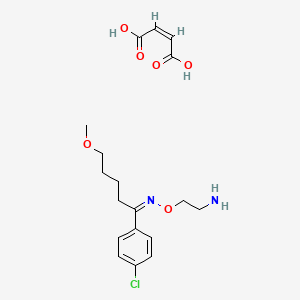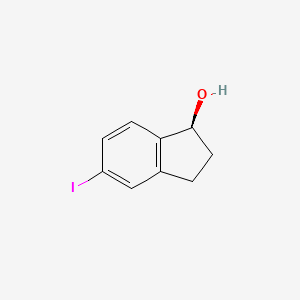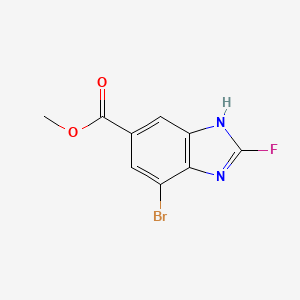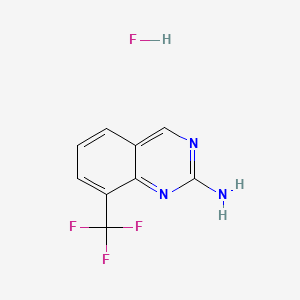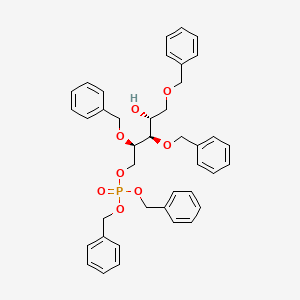![molecular formula C15H27NO5 B13430255 1-[2-(4-Hydroxy-2,2,6,6-tetramethyl-1-piperidinyl)ethyl] Ester Butanedioic Acid](/img/structure/B13430255.png)
1-[2-(4-Hydroxy-2,2,6,6-tetramethyl-1-piperidinyl)ethyl] Ester Butanedioic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(4-Hydroxy-2,2,6,6-tetramethyl-1-piperidinyl)ethyl] Ester Butanedioic Acid is a chemical compound with the molecular formula C15H27NO5 and a molecular weight of 301.379 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with hydroxy and ethyl ester groups. It is used in various scientific and industrial applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Hydroxy-2,2,6,6-tetramethyl-1-piperidinyl)ethyl] Ester Butanedioic Acid typically involves the reaction of 4-hydroxy-2,2,6,6-tetramethyl-1-piperidineethanol with butanedioic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification reactions using automated reactors. The process ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production .
化学反応の分析
Types of Reactions
1-[2-(4-Hydroxy-2,2,6,6-tetramethyl-1-piperidinyl)ethyl] Ester Butanedioic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to alcohols under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
科学的研究の応用
1-[2-(4-Hydroxy-2,2,6,6-tetramethyl-1-piperidinyl)ethyl] Ester Butanedioic Acid is utilized in various scientific research fields:
作用機序
The mechanism of action of 1-[2-(4-Hydroxy-2,2,6,6-tetramethyl-1-piperidinyl)ethyl] Ester Butanedioic Acid involves its ability to scavenge reactive oxygen species (ROS) and reduce oxidative damage. The hydroxy group in the piperidine ring plays a crucial role in this process by donating electrons to neutralize free radicals . This compound also interacts with various molecular targets and pathways involved in oxidative stress and inflammation .
類似化合物との比較
Similar Compounds
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (Tempol): Known for its antioxidant properties and used in similar applications.
Butanedioic acid, 1,4-dimethyl ester, polymer with 4-hydroxy-2,2,6,6-tetramethyl-1-piperidineethanol: Used in polymer chemistry and as a stabilizer.
Uniqueness
1-[2-(4-Hydroxy-2,2,6,6-tetramethyl-1-piperidinyl)ethyl] Ester Butanedioic Acid is unique due to its specific ester linkage and the presence of both hydroxy and piperidine groups. This combination provides enhanced stability and reactivity, making it suitable for a wide range of applications .
特性
分子式 |
C15H27NO5 |
|---|---|
分子量 |
301.38 g/mol |
IUPAC名 |
4-[2-(4-hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)ethoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C15H27NO5/c1-14(2)9-11(17)10-15(3,4)16(14)7-8-21-13(20)6-5-12(18)19/h11,17H,5-10H2,1-4H3,(H,18,19) |
InChIキー |
SWZOQAGVRGQLDV-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(CC(N1CCOC(=O)CCC(=O)O)(C)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


